
3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione
説明
Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . This scaffold forms nuclei of several pharmacologically relevant compounds with a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The pyrimidine ring readily undergoes N-oxidation using various oxidizing agents to afford pyrimidine N-oxides .Molecular Structure Analysis
Quinazolines are benzo-fused pyrimidine derivatives also known as 1,3-diazanaphthalenes . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .Chemical Reactions Analysis
Quinazoline derivatives are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .科学的研究の応用
Antitumor Properties
Quinazoline-2,4(1H,3H)-diones demonstrate significant potential in inhibiting the growth of various human tumor cell lines. Studies have established methods for synthesizing derivatives of quinazoline-2,4(1H,3H)-dione, revealing that certain compounds within this group notably inhibit the in vitro growth of numerous human tumor cell lines. The structure-activity relationship analyses suggest specific substituents that may enhance the antitumor activity of these compounds (Zhou, Xie, & Liu, 2013).
Antimicrobial Activity
Another application of quinazoline-2,4(1H,3H)-dione derivatives is in antimicrobial activity. A novel synthesis of these compounds was found to be effective against various microorganisms, with gram-positive organisms showing more susceptibility compared to gram-negative ones (Usifoh & Ukoh, 2002).
Green Synthesis
There's also significant interest in the green and sustainable synthesis of quinazoline-2,4(1H,3H)-diones. One study demonstrated that these compounds can be synthesized efficiently in water without any catalyst, a method with great potential for application (Ma et al., 2013).
Antiviral Properties
These derivatives also exhibit notable antiviral properties. Certain synthesized quinazolines showed significant inhibitory activity specifically against vaccinia and adenovirus, with some compounds demonstrating potent activity compared to reference drugs. This suggests their potential as a novel class of antiviral agents (Kang et al., 2016).
Herbicidal Applications
Additionally, quinazoline-2,4-diones have been explored for their herbicidal properties. Novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated, displaying better or excellent herbicidal activity against various weeds. This indicates the potential of these compounds in weed control applications (Wang et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVIOFJEEVCTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506765 | |
| Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77093-97-1 | |
| Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
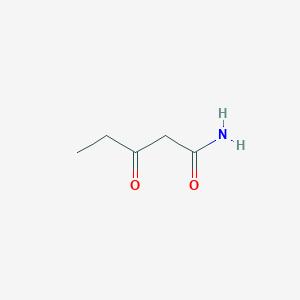
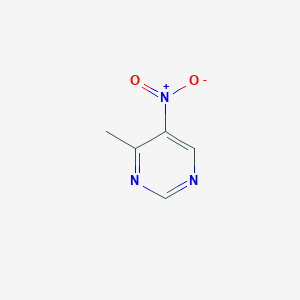
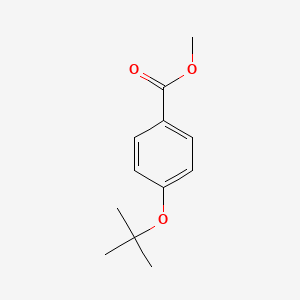

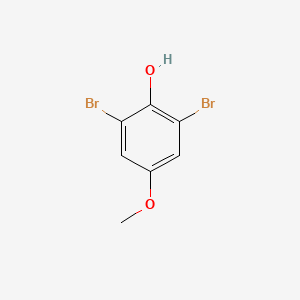
![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)
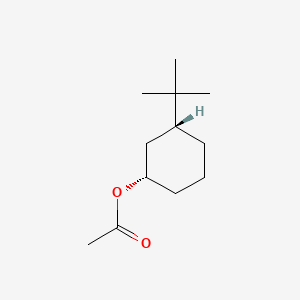


![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)
![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)